molecular formula C17H27N3O B14185272 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]- CAS No. 852202-54-1

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-

Cat. No.: B14185272
CAS No.: 852202-54-1
M. Wt: 289.4 g/mol
InChI Key: GAUGFRRXGGVIAU-NUEKZKHPSA-N
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Description

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a urea group attached to a cyclohexyl ring and a phenylethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- typically involves the reaction of N,N’-dimethylcyclohexane-1,2-diamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.

    N,N’-Dimethylcyclohexane-1,2-diamine: A precursor used in the synthesis of various urea derivatives.

Uniqueness

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

852202-54-1

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S)-1-phenylethyl]urea

InChI

InChI=1S/C17H27N3O/c1-13(14-9-5-4-6-10-14)18-17(21)19-15-11-7-8-12-16(15)20(2)3/h4-6,9-10,13,15-16H,7-8,11-12H2,1-3H3,(H2,18,19,21)/t13-,15+,16+/m0/s1

InChI Key

GAUGFRRXGGVIAU-NUEKZKHPSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2N(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2N(C)C

Origin of Product

United States

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